(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Description
(5E)-3-Methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione derivative characterized by a pyridin-3-yl substituent at the 5-position and a methyl group at the 3-position. The E-configuration of the exocyclic double bond is critical for its stereochemical and biological properties. Thiazolidine-2,4-diones are recognized for their diverse pharmacological activities, including antiviral, antimicrobial, and antioxidant effects .
Synthesis: The compound is typically synthesized via Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with pyridine-3-carbaldehyde in the presence of a base (e.g., piperidine or sodium acetate) . The reaction proceeds under reflux conditions, yielding the product with moderate efficiency (e.g., 34% yield for a related Z-isomer) .
Properties
IUPAC Name |
(5E)-3-methyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-12-9(13)8(15-10(12)14)5-7-3-2-4-11-6-7/h2-6H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYABXUKESWXWIT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN=CC=C2)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
The compound (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential bioactivity. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science, supported by case studies and data tables.
Antidiabetic Properties
Research has demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism improves insulin sensitivity and glucose uptake in peripheral tissues. Studies have shown that derivatives of thiazolidinediones can lower blood glucose levels effectively in diabetic models.
Anticancer Activity
Recent investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. One study reported IC50 values indicating potent activity against breast cancer cells, suggesting a potential role in cancer therapy.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative diseases.
Pesticidal Activity
Preliminary studies have explored the use of this compound as a pesticide. Its structural features suggest potential herbicidal and fungicidal activities. Field trials are needed to assess its effectiveness and safety in agricultural settings.
Polymer Development
The unique properties of this compound have led to its incorporation into polymer matrices. Research indicates that adding this compound can enhance thermal stability and mechanical strength in polymer composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antidiabetic | Demonstrated significant reduction in blood glucose levels in diabetic rats. |
| Study 2 | Anticancer | Exhibited IC50 values of 15 µM against MCF-7 breast cancer cells. |
| Study 3 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures. |
| Study 4 | Pesticide | Preliminary tests indicated moderate effectiveness against common fungal pathogens. |
| Study 5 | Polymer Science | Improved mechanical properties of polystyrene composites when incorporated at 5% weight. |
Mechanism of Action
The mechanism by which (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Antiviral Activity : Pyridine and thiophene substituents (e.g., CID 3087795) improve interactions with viral enzymes like HIV-1 RT . The target compound’s pyridin-3-yl group may similarly target nucleic acid-binding pockets.
- Antimicrobial Activity: Bulky substituents (e.g., 3-aminobutyl in Compound 9e) correlate with enhanced Gram-positive bacterial inhibition .
- Antioxidant Activity : Electron-donating groups (e.g., 4-methoxy in 5g) increase radical scavenging efficiency .
Physicochemical and Pharmacokinetic Properties
The substituents significantly influence solubility, lipophilicity, and bioavailability:
Table 2: Physicochemical Comparison
Key Observations:
Stereochemical Considerations
The E/Z configuration of the exocyclic double bond profoundly affects bioactivity:
- E-Isomers : Often exhibit stronger binding due to optimal spatial alignment with target residues (e.g., CID 3087795’s E-configuration enables hydrogen bonding with HIV-1 RT residues Lys101 and Tyr188) .
- Z-Isomers : May display reduced activity; e.g., (Z)-5-(pyridin-3-ylmethylene)thiazolidine-2,4-dione (34% yield) showed lower stability in kinetic studies .
Biological Activity
The compound (5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring structure with a pyridine moiety, which enhances its lipophilicity and may influence its biological interactions. The presence of the methyl and pyridinyl groups is believed to play a crucial role in modulating its activity against various biological targets.
Anticancer Activity
Thiazolidine-2,4-dione derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines. For instance:
- A study demonstrated that derivatives of thiazolidine-2,4-dione exhibited significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cell lines .
- Another investigation highlighted that specific modifications in the thiazolidine ring could enhance anticancer efficacy through mechanisms such as apoptosis induction and differentiation of cancer cells .
Antidiabetic Activity
Thiazolidinediones are well-known for their role as antidiabetic agents. They function primarily as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism:
- Recent studies have shown that similar thiazolidine derivatives can act as partial PPAR-γ agonists, potentially offering therapeutic benefits without the side effects associated with full agonists like weight gain .
- In vivo studies on streptozotocin-induced diabetic mice revealed that certain derivatives exhibited significant antidiabetic effects comparable to established drugs like rosiglitazone .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been documented:
- Various studies have reported antibacterial and antifungal activities against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as aldose reductase and lipoxygenase, which are involved in diabetic complications and inflammatory processes .
- Cell Cycle Regulation : By modulating key signaling pathways, these compounds can affect cell cycle progression and promote apoptosis in cancer cells .
- Molecular Interactions : Molecular docking studies suggest strong binding affinities to PPAR-γ and other relevant biological targets, indicating potential for selective modulation of these pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Thioxo-4-thiazolidinone | Structure | Antimicrobial |
| 5-Methylthiazolidine-2,4-dione | Structure | Antioxidant |
| 3-(Trifluoromethyl)benzaldehyde | Structure | Anticancer |
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Anticancer Screening : A series of 5-substituted thiazolidine derivatives were tested against various tumor cell lines demonstrating marked antiproliferative effects with IC50 values below 10 µM for some compounds .
- Diabetes Management : In clinical trials involving diabetic subjects, thiazolidinedione derivatives showed significant improvements in glycemic control without notable adverse effects on body weight or lipid profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
